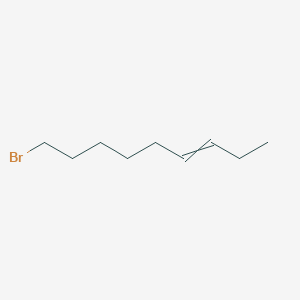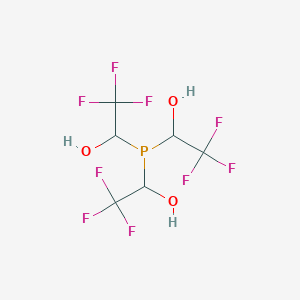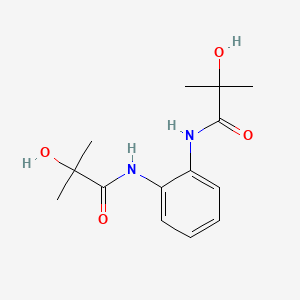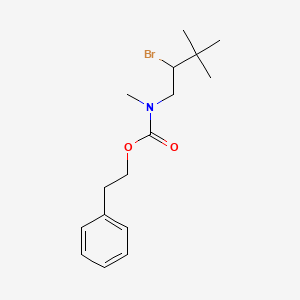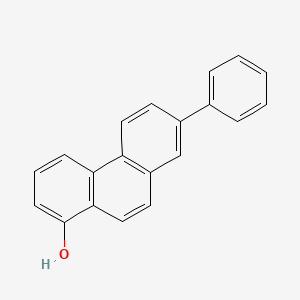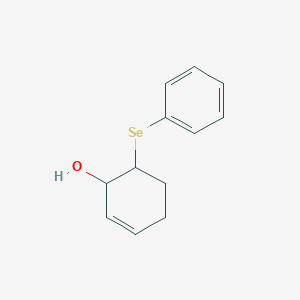![molecular formula C9H18N2O2 B14325033 2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol CAS No. 111278-42-3](/img/structure/B14325033.png)
2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol is an organic compound characterized by its unique structure, which includes a diazenyl group and a peroxol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, forming corresponding oxides.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the reaction pathway and conditions .
Scientific Research Applications
2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in oxidative stress studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of polymers and as an initiator in polymerization reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol involves its interaction with molecular targets through its diazenyl and peroxol groups. The diazenyl group can form reactive intermediates that interact with cellular components, while the peroxol group can generate reactive oxygen species that induce oxidative stress. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-[(E)-(Hex-5-en-1-yl)diazenyl]ethanol
- 2-[(E)-(Hex-5-en-1-yl)diazenyl]butane-2-peroxol
Comparison: Compared to similar compounds, 2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol is unique due to its specific combination of diazenyl and peroxol groups, which confer distinct chemical reactivity and biological activity. Its structure allows for a broader range of applications, particularly in fields requiring oxidative and reductive capabilities .
Properties
CAS No. |
111278-42-3 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
hex-5-enyl(2-hydroperoxypropan-2-yl)diazene |
InChI |
InChI=1S/C9H18N2O2/c1-4-5-6-7-8-10-11-9(2,3)13-12/h4,12H,1,5-8H2,2-3H3 |
InChI Key |
LZZYCOHETWBZIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(N=NCCCCC=C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


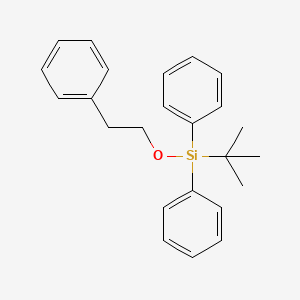
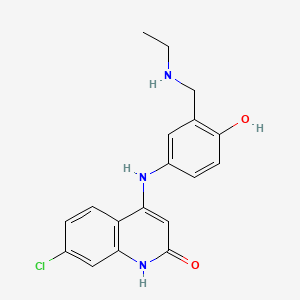
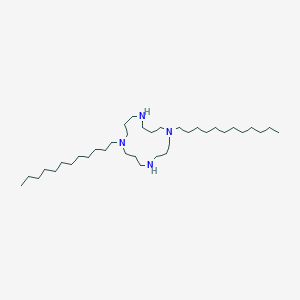

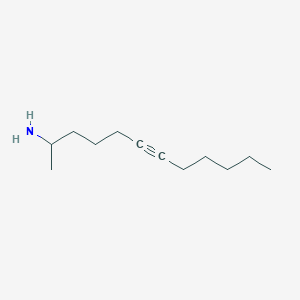

![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
